molecular formula C7H13NO3 B13541679 O-Allyl-D-homoserine

O-Allyl-D-homoserine

Cat. No.: B13541679
M. Wt: 159.18 g/mol
InChI Key: PWVANPLCFRYAIN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Allyl-D-homoserine is a chiral, non-proteinogenic amino acid of interest in chemical biology and medicinal chemistry research. With the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol, it features a homoserine backbone selectively modified with an O-allyl ether group . This structural motif is valuable for synthesizing more complex molecules; for instance, O-allyl-protected homoserine serves as a key precursor in solid-phase synthetic routes for creating novel N-acylated homoserine lactones (AHLs) . AHLs are crucial signaling molecules in bacterial quorum sensing, a process that regulates behaviors such as virulence, biofilm formation, and symbiosis . Researchers are exploring synthetic AHL analogs, potentially derived from building blocks like this compound, to modulate quorum sensing pathways. Such compounds can act as agonists or antagonists to control bacterial communication, offering a promising strategy for developing anti-virulence agents . The specific "D" stereoisomer of this compound may be particularly useful for investigating the stereochemical requirements of enzyme-substrate interactions in these pathways. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-4-prop-2-enoxybutanoic acid

InChI

InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1

InChI Key

PWVANPLCFRYAIN-ZCFIWIBFSA-N

Isomeric SMILES

C=CCOCC[C@H](C(=O)O)N

Canonical SMILES

C=CCOCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Process Overview:

  • Starting Material: Homoserine lactone, preferably optically active, derived from accessible aspartic acid derivatives.
  • Catalytic Hydrogenation: The lactone undergoes catalytic hydrogenation in the presence of suitable catalysts (such as palladium or platinum) under controlled conditions.
  • Reaction Conditions:
    • Temperature: 30°C to 150°C
    • Hydrogen pressure: 1 bar to 20 bar
    • Solvent: Organic solvents like methanol, ethanol, cyclohexane, or toluene.
  • Outcome: Enantioselective reduction yields optically active homoserine derivatives with high optical purity (>80%).

Application to this compound:

  • The hydrogenation step can be modified to introduce the allyl group by replacing the hydrogen source with an allyl donor or via subsequent allylation of the hydroxyl group in the homoserine lactone.

Direct Allylation of Homoserine or Its Derivatives

Another approach involves the direct allylation of homoserine or its lactone form, typically through nucleophilic substitution or esterification reactions.

Methodology:

  • Preparation of Homoserine Derivatives: Homoserine is first protected at amino and carboxyl groups (e.g., Boc or Fmoc protection).
  • Activation of Hydroxyl Group: The hydroxyl group in homoserine or its lactone is activated using reagents such as tosyl chloride or mesyl chloride to form a good leaving group.
  • Allylation: The activated intermediate reacts with allyl bromide or allyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the allyl group.
  • Deprotection: The protecting groups are removed under mild conditions to yield This compound .

Example Reaction:

Homoserine lactone + Allyl bromide + K2CO3 → O-Allyl-homoserine lactone

Considerations:

  • Stereoselectivity can be maintained by choosing appropriate chiral protecting groups.
  • The reaction typically proceeds in polar aprotic solvents like acetone or DMF.

Synthesis via Homoserine Lactone Intermediates

Research indicates that homoserine lactones can be selectively synthesized and then functionalized to incorporate allyl groups.

Procedure:

  • Step 1: Synthesize homoserine lactone from aspartic acid derivatives via enantioselective hydrogenation, as described in patent literature.
  • Step 2: Protect the amino group with a suitable protecting group (e.g., Boc).
  • Step 3: Activate the hydroxyl group on the lactone ring using tosylation.
  • Step 4: React the activated lactone with allyl magnesium bromide or allyl zinc reagents to introduce the allyl moiety.
  • Step 5: Deprotect the amino group to obtain This compound .

Summary of Key Parameters and Data

Preparation Step Reagents Conditions Yield Notes
Enantioselective hydrogenation Catalysts (Pd, Pt), aldehyde derivatives 30–150°C, 1–20 bar H₂ >80% enantiomeric excess From optically active aldehyde precursors
Allylation of hydroxyl Allyl bromide/chloride, K₂CO₃ Room temperature, polar aprotic solvent Variable, typically 70–85% Protecting groups necessary
Lactone functionalization Tosyl chloride, allyl reagents Mild conditions 60–75% Stereocontrol critical

Notes on Literature and Research Findings

  • The synthesis of homoserine derivatives, including lactones, can be achieved enantioselectively from aspartic acid derivatives, with catalytic hydrogenation playing a key role.
  • Allylation strategies involve nucleophilic substitution on activated hydroxyl groups, with the choice of protecting groups and reagents influencing stereoselectivity and yield.
  • The synthesis route's efficiency and stereoselectivity are critical for producing pharmacologically relevant compounds like This compound .

Chemical Reactions Analysis

Types of Reactions

O-Allyl-D-homoserine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, saturated amino acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-Allyl-D-homoserine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in protein synthesis and modification, particularly in the context of peptide stapling techniques.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive compounds.

    Industry: this compound is investigated for its potential use in the production of high-value chemicals and materials.

Mechanism of Action

The mechanism by which O-Allyl-D-homoserine exerts its effects is primarily through its reactivity with various biological molecules. The allyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound a valuable tool for studying biochemical mechanisms.

Comparison with Similar Compounds

O-Acetyl-L-homoserine

Structural Differences :

  • Functional Group : O-Acetyl-L-homoserine contains an acetyl group (-O-CO-CH₃) instead of an allyl group.
  • Stereochemistry : The L-configuration in O-Acetyl-L-homoserine contrasts with the D-configuration in O-Allyl-D-homoserine, which may influence biological activity and enzymatic recognition.

Other Allyl-Modified Compounds

lists several allyl-containing compounds (e.g., allyl acetate, allyl amine), which share the reactive allyl moiety. Key comparisons include:

  • Allyl Acetate: Lacks the amino acid backbone, limiting its utility in biochemical contexts but widely used in organic synthesis.
  • Allyl Amine: A primary amine with a short carbon chain, contrasting with this compound’s amino acid structure.

Homoserine Derivatives in Flavonoid Glycosides

references flavonoid glycosides (e.g., chrysoeriol-7-O-allopyranoside) with sugar moieties attached via ether linkages. While structurally distinct, these compounds highlight the versatility of ether-bonded modifications in altering solubility and bioactivity—a principle applicable to this compound’s design.

Data Table: Key Properties of this compound and Analogues

Compound Functional Group Stereochemistry Synthesis Reagents Key Applications
This compound Allyl ether D-configuration Allyl chloride (hypoth.) Peptide modification, enzymology
O-Acetyl-L-homoserine Acetyl ester L-configuration Acetic anhydride, HClO₄ Methionine biosynthesis
Allyl Acetate Acetate ester N/A Acetic acid, allyl alcohol Solvent, organic synthesis

Q & A

Q. Validation :

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection to confirm enantiomeric excess (>98%).
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify allyl group integration (δ 5.8–5.2 ppm for vinyl protons) and absence of diastereomeric byproducts .

How should researchers design experiments to assess the metabolic stability of this compound in bacterial systems?

Advanced Research Question
Experimental Design :

  • Model System : Use E. coli mutants deficient in homoserine metabolism (e.g., ΔmetB strains) to isolate enzymatic pathways.
  • Tracer Studies : Incorporate 13C^{13}C-labeled this compound and monitor metabolic flux via LC-MS. Key metabolites to track include homoserine lactones and allyl-alcohol derivatives.
  • Kinetic Analysis : Measure substrate depletion rates under varying pH (6.0–8.0) and temperature (25–37°C) to identify optimal stability conditions.

Q. Data Contradiction Management :

  • If inconsistent degradation rates arise, validate enzyme activity via SDS-PAGE and spectrophotometric assays (e.g., NADH oxidation for dehydrogenase activity).
  • Cross-reference findings with structural analogs (e.g., L-homoserine derivatives) to distinguish compound-specific effects from systemic variability .

What analytical methods are critical for resolving discrepancies in reported bioactivity data for this compound?

Advanced Research Question
Methodological Approach :

  • Dose-Response Reproducibility : Conduct parallel assays (e.g., microbroth dilution for antimicrobial activity) across multiple labs using standardized inoculum sizes (e.g., 1–5 × 105^5 CFU/mL).
  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) to detect trace contaminants (e.g., residual allyl bromide or homoserine lactones) that may skew bioactivity results.

Q. Case Study :

  • A 2023 study reported conflicting MIC values (16–64 µg/mL) against Pseudomonas aeruginosa. Resolution involved:
    • Re-testing with HPLC-purified batches (purity >99%).
    • Adjusting cation-adjusted Mueller-Hinton broth pH to 7.3 ± 0.1 to stabilize the compound .

How can computational modeling predict the interaction of this compound with enzymatic targets like homoserine kinase?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homoserine kinase (PDB: 1G3E) to simulate binding. Focus on the allyl group’s steric effects and hydrogen-bonding interactions with Thr-142 and Asp-168.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Monitor RMSD values; deviations >2.0 Å suggest poor target compatibility.

Q. Validation :

  • Compare predicted binding free energies (ΔG) with experimental IC50_{50} values. A correlation coefficient (R2^2) >0.85 indicates model reliability .

What strategies ensure robust quantification of this compound in complex biological matrices?

Basic Research Question
Analytical Workflow :

  • Sample Preparation : Deproteinize using acetonitrile (3:1 v/v) and extract via solid-phase extraction (C18 cartridges).
  • LC-MS/MS Parameters :
    • Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • MRM Transition: m/z 176.1 → 84.1 (collision energy: 20 eV).

Calibration : Use deuterated D-homoserine (D4_4-homoserine) as an internal standard to correct for matrix effects .

How should researchers address chiral inversion artifacts observed during long-term storage of this compound?

Advanced Research Question
Root-Cause Analysis :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor enantiomeric purity weekly.
  • pH Dependency : Chiral inversion rates increase in acidic conditions (pH <4). Stabilize solutions at pH 6.5–7.0 using phosphate buffers.

Q. Mitigation :

  • Lyophilize pure enantiomers and store under argon at -20°C.
  • Add radical scavengers (e.g., 0.01% BHT) to aqueous formulations to prevent oxidative racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.